iGP-1 belongs to a novel class of cell-permeant small-molecule inhibitors of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH). [] It is a benzimidazole derivative specifically designed for research purposes. [] The compound disrupts the activity of mGPDH, a crucial enzyme involved in the glycerol phosphate shuttle, linking glycolysis to oxidative phosphorylation within the mitochondria. [, ]
4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid is a compound recognized for its significant role in biochemical processes, particularly as an inhibitor of mitochondrial glycerol-3-phosphate dehydrogenase. This compound has garnered attention in medicinal chemistry and biochemistry due to its potential therapeutic applications.
The compound is cataloged in various chemical databases, including PubChem and BenchChem, which provide detailed information about its structure and biological activities. The IUPAC name for this compound is 4-[4-(1H-benzimidazol-2-yl)anilino]-4-oxobutanoic acid, indicating its complex structure involving a benzimidazole moiety.
This compound falls under the category of benzimidazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. It is classified as a small organic molecule with potential applications in drug development.
The synthesis of 4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid typically involves several key steps:
Technical details regarding the reaction mechanisms often involve nucleophilic substitution or coupling reactions, which are critical for forming the desired amine linkages.
The molecular structure of 4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid can be represented as follows:
The structure features a benzimidazole ring attached to a phenyl group, which is further linked to an amino group and a butanoic acid moiety.
The compound participates in several chemical reactions, primarily involving:
The kinetics of inhibition suggest that the compound binds to an allosteric site on the target enzyme, leading to mixed inhibition kinetics—competitive against free enzyme forms and uncompetitive against enzyme-substrate complexes.
The mechanism by which 4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid exerts its effects involves:
Experimental studies indicate that at lower doses, the compound effectively inhibits mitochondrial activity without significant toxicity, while higher doses may lead to adverse effects.
The compound is characterized by:
Key chemical properties include:
Relevant data from toxicity studies indicate that it has a low toxicity profile at therapeutic concentrations but requires careful dosage management in experimental settings.
The primary applications of 4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid include:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: